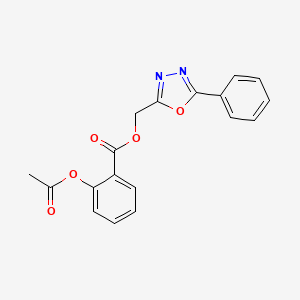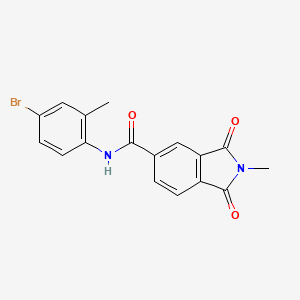
4-(allyloxy)-N-2-biphenylylbenzamide
Übersicht
Beschreibung
4-(allyloxy)-N-2-biphenylylbenzamide, also known as ABP, is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying protein structure and function. ABP is a small molecule that can selectively bind to proteins, allowing researchers to visualize and study these proteins in detail.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-N-2-biphenylylbenzamide has been used in a variety of scientific research applications, including the study of protein structure and function, protein-protein interactions, and enzyme activity. This compound can selectively bind to specific proteins, allowing researchers to study these proteins in detail. For example, this compound has been used to study the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. This compound has also been used to study the structure and function of proteins involved in cancer, inflammation, and other diseases.
Wirkmechanismus
4-(allyloxy)-N-2-biphenylylbenzamide binds to proteins through a covalent bond between the allyl group of this compound and a cysteine residue on the protein. This covalent bond forms a stable adduct between this compound and the protein, allowing researchers to visualize and study the protein in detail. The selectivity of this compound for specific proteins is due to the presence of a specific sequence of amino acids in the protein that is recognized by this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is not toxic to cells at concentrations used in research studies, and it does not interfere with normal cellular processes. However, the covalent binding of this compound to proteins can affect the activity of these proteins, which can have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(allyloxy)-N-2-biphenylylbenzamide has several advantages for use in lab experiments. It is a small molecule that can selectively bind to specific proteins, allowing researchers to study these proteins in detail. This compound is also stable and can be used in a variety of experimental conditions. However, this compound has some limitations. It can only be used to study proteins that contain a specific sequence of amino acids that are recognized by this compound. This compound also has a short half-life, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for 4-(allyloxy)-N-2-biphenylylbenzamide research. One direction is the development of new this compound analogs that can bind to different proteins or have improved selectivity for specific proteins. Another direction is the use of this compound in combination with other techniques, such as mass spectrometry, to study protein structure and function. This compound can also be used to study protein dynamics and interactions in live cells, which could provide new insights into cellular processes. Finally, this compound can be used to study the role of specific proteins in disease, which could lead to the development of new therapies for a variety of diseases.
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUQOAFFDWNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![N-[4-(2-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B4398939.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)

![1-methyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4398963.png)
![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)

![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
![2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4398984.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)

![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)